molecular formula C14H10N2O5 B1202415 Salicylazobenzoic acid CAS No. 64896-26-0

Salicylazobenzoic acid

货号 B1202415
CAS 编号: 64896-26-0
分子量: 286.24 g/mol
InChI 键: JNVGBRQYZHTBTP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Salicylazobenzoic acid (SABA) is an organic compound that has been studied extensively for its potential applications in science, medicine, and industry. It is a derivative of benzoic acid, and is synthesized through the condensation of salicylic acid and azo-benzoic acid. SABA has been used in a variety of scientific research applications, including organic synthesis, drug development, and biochemistry. In addition, its biochemical and physiological effects have been studied in detail, and its use in laboratory experiments has been explored.

科学研究应用

Salicylazobenzoic acid has been used in a variety of scientific research applications. It has been used in organic synthesis to prepare a range of compounds, including pharmaceuticals, agrochemicals, and fragrances. In addition, Salicylazobenzoic acid has been used in drug development studies to investigate the pharmacological properties of various compounds. Finally, Salicylazobenzoic acid has been studied in biochemistry, as it has been found to interact with certain enzymes, proteins, and other biomolecules.

作用机制

The mechanism of action of Salicylazobenzoic acid is not fully understood. However, it is known that it binds to certain enzymes, proteins, and other molecules in a reversible fashion. This binding is thought to be due to the presence of two hydroxyl groups on the molecule, which can interact with the hydrophobic regions of the target molecules. In addition, Salicylazobenzoic acid is also thought to interact with certain receptors, leading to changes in their activity.

生化和生理效应

Salicylazobenzoic acid has been studied for its potential biochemical and physiological effects. In animal studies, Salicylazobenzoic acid has been found to have anti-inflammatory and anti-oxidant properties. In addition, it has been found to have anti-tumor and anti-cancer effects, as well as anti-microbial and anti-viral properties. Finally, Salicylazobenzoic acid has been found to have a protective effect on the cardiovascular system, as well as a potential role in the regulation of lipid metabolism.

实验室实验的优点和局限性

The use of Salicylazobenzoic acid in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be used in a variety of applications. In addition, it has a wide range of potential biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, there are also some limitations to its use in laboratory experiments. For example, its effects on certain receptors and enzymes are not yet fully understood, and its effects on certain biomolecules may not be fully predictable.

未来方向

There are a number of potential future directions for the use of Salicylazobenzoic acid in scientific research. For example, further studies could be conducted to investigate its effects on various receptors and enzymes, as well as its potential role in the regulation of lipid metabolism. In addition, Salicylazobenzoic acid could be used to investigate its potential role in the development of new drugs and agrochemicals. Finally, further studies could be conducted to investigate its potential therapeutic applications, such as its potential use as an anti-inflammatory or anti-cancer agent.

属性

IUPAC Name

5-[(4-carboxyphenyl)diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-12-6-5-10(7-11(12)14(20)21)16-15-9-3-1-8(2-4-9)13(18)19/h1-7,17H,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVGBRQYZHTBTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020133, DTXSID00860803
Record name Benzalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(4-Carboxyphenyl)diazenyl]-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salicylazobenzoic acid

CAS RN

64896-26-0
Record name Salicylazobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064896260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALICYLAZOBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76MT6200BB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salicylazobenzoic acid
Reactant of Route 2
Reactant of Route 2
Salicylazobenzoic acid
Reactant of Route 3
Reactant of Route 3
Salicylazobenzoic acid
Reactant of Route 4
Reactant of Route 4
Salicylazobenzoic acid
Reactant of Route 5
Reactant of Route 5
Salicylazobenzoic acid
Reactant of Route 6
Reactant of Route 6
Salicylazobenzoic acid

Citations

For This Compound
55
Citations
A Bartalsky - The Lancet, 1982 - thelancet.com
SALICYLAZOBENZOIC ACID IN ULCERATIVE COLITIS - The Lancet …
Number of citations: 53 www.thelancet.com
WE Fleig, G Laudage, H Sommer, W Wellmann… - Digestion, 1988 - karger.com
Benzalazine (salicylazobenzoic acid, SAB), a 5-azo derivative of 5-aminosalicylic acid, has been designed as a new therapeutic agent for the treatment of inflammatory bowel disease …
Number of citations: 34 karger.com
A Rubinstein - Biopharmaceutics & drug disposition, 1990 - Wiley Online Library
… been developed: the azodisalicylate and salicylazobenzoic acid. The first drug is composed … The 5-ASA prodrugs-sulfasalazine, azodisalicylate, and salicylazobenzoic acid-represent a …
Number of citations: 217 onlinelibrary.wiley.com
M Campieri, GA Lanfranchi, S Boschi, C Brignola… - Gut, 1985 - gut.bmj.com
… Encouraging results have also been reported using other similar compounds such as sodium azodisalicylate15 salicylazobenzoic acid'6 and, more recently 4-aminosalicylic acid.'7 …
Number of citations: 74 gut.bmj.com
HH Abdu-Allah, AN El-Shorbagi… - Med Chem (Los …, 2016 - academia.edu
Salicylic acid (SA) derivatives are widely used for treatment of various diseases. Acetylsalicylic acid represents the most widely used drug in the world, 4-Aminosalicylic acid (4-ASA) …
Number of citations: 47 www.academia.edu
GM Shutske, RC Allen, MF Foersch… - Journal of Medicinal …, 1983 - ACS Publications
… reports appeared indicating possible effectiveness in ulcerative colitis patients of two other azo-linked derivatives of 5ASA, sodium azodisalicylate49 and salicylazobenzoic acid,60 …
Number of citations: 32 pubs.acs.org
JP Brown, GV McGarraugh, TM Parkinson… - Journal of medicinal …, 1983 - ACS Publications
… reports appeared indicating possible effectiveness in ulcerative colitis patients of two other azo-linked derivatives of 5ASA, sodium azodisalicylate49 and salicylazobenzoic acid,60 …
Number of citations: 211 pubs.acs.org
U Klotz - Clinical pharmacokinetics, 1985 - Springer
There is accumulating clinical evidence that 5-aminosalicylic acid (5-ASA) represents the therapeulc moiety of sulphasalazine in the treatment of inflammatory bowel disease. For more …
Number of citations: 322 link.springer.com
AS Peña - Current opinion in gastroenterology: Inflammatory …, 1989 - researchgate.net
… A 6-week course of either 1 g sulphasalazine or 072 g salicylazobenzoic acid 3 times a day showed that both drugs have similar efficacy in the treatment of acute ulcerative colitis. One …
Number of citations: 3 www.researchgate.net
J Lutz, AJ Augustin - Oxygen Transport to Tissue XVI, 1994 - Springer
Lipid peroxides play an important role in inflammatory diseases and ischemia re-perfusion damage of the gut. Thus, antioxidants and oxygen free radical scavengers gain increasing …
Number of citations: 1 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。